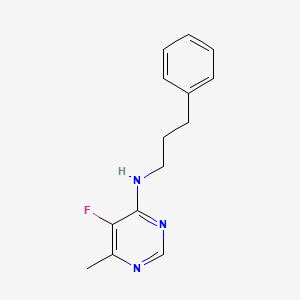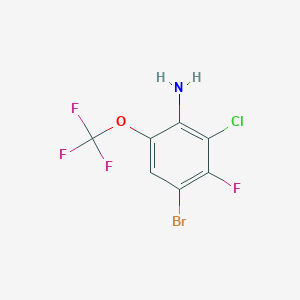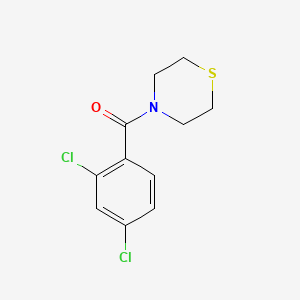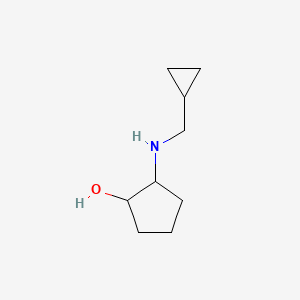![molecular formula C15H19FN4O B12271910 [3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine](/img/structure/B12271910.png)
[3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine is a complex organic compound that features a unique combination of a fluorinated phenyl group, an oxadiazole ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Attachment of the Pyrrolidine Moiety: The final step involves the alkylation of the oxadiazole ring with a pyrrolidine derivative, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: N-oxides of the pyrrolidine moiety.
Reduction: Hydrogenated derivatives or ring-opened products.
Substitution: Functionalized derivatives with various substituents on the fluorophenyl group.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials with specific electronic or photophysical properties.
Biology
In biological research, this compound can serve as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, with unique properties imparted by the fluorinated and heterocyclic components.
Mechanism of Action
The mechanism by which [3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but differs in the heterocyclic component, featuring a piperazine ring instead of a pyrrolidine ring.
Sulfur Compounds: While not directly related, sulfur compounds also exhibit unique chemical properties due to their heteroatom content.
Uniqueness
The uniqueness of [3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine lies in its combination of a fluorinated aromatic ring, an oxadiazole heterocycle, and a pyrrolidine moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19FN4O |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C15H19FN4O/c16-13-7-2-1-6-12(13)14-18-15(21-19-14)17-8-5-11-20-9-3-4-10-20/h1-2,6-7H,3-5,8-11H2,(H,17,18,19) |
InChI Key |
OFZOUXYADRTJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC2=NC(=NO2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271827.png)
![7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12271840.png)
![8-cyclopentyl-5-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12271841.png)
![2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12271852.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271860.png)

![2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B12271871.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B12271878.png)


![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B12271931.png)
![2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12271937.png)
![N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12271944.png)
